Cas no 51863-60-6 (3',5'-Dihydroxyacetophenone)

3',5'-Dihydroxyacetophenone 化学的及び物理的性質
名前と識別子
-
- 1-(3,5-Dihydroxyphenyl)ethanone
- 3,5-Dihydroxyacetophenone
- 5-Acetylresorcinol
- 3',5'-dihydroxyacetophenone
- 3´,5´-Dihydroxyacetophenone
- 3‘,5‘-Dihydroxyacetophenone
- 3′,5′-Dihydroxyacetophenone
- 1-(3,5-Dihydroxyphenyl)-ethanone
- CHEBI:173645
- Z1696862457
- MFCD00002290
- 1-(3,5-dihydroxy-phenyl)-ethanone
- 51863-60-6
- 3',5'-Dihydroxyacetophenone, 97%
- CHEMBL507042
- 3,5-dihydroxy-acetophenone
- 3'5'-dihydroxyacetophenone
- CS-0082526
- FT-0614618
- 1-(3,5-Dihydroxyphenyl)ethan-1-one
- BDBM50255980
- 6,6-BIS(CHLOROMETHYL)-2,2-BIPYRIDINE
- 3, 5-dihydroxyacetophenone
- 3`,5`-Dihydroxyacetophenone
- EINECS 257-480-1
- AMY21884
- D1981
- F0001-1351
- 3',5'-Dihydroxyphenyl Methyl Ketone
- FS-1636
- HY-W034065
- AKOS007930544
- D-3420
- NS00032361
- AC-1972
- 1-(3,5-Dihydroxyphenyl)ethanone, 9CI
- 3 inverted exclamation mark ,5 inverted exclamation mark -Dihydroxyacetophenone
- KP7R433NNR
- PD158362
- Q27282366
- 1-(3,5-Dihydroxyphenyl)ethanone #
- SY015793
- EN300-116587
- F10916
- DTXSID80199825
- Ethanone, 1-(3,5-dihydroxyphenyl)-
- SCHEMBL96189
- AB00220
- ACETOPHENONE, 3',5'-DIHYDROXY-
- UNII-KP7R433NNR
- InChI=1/C8H8O3/c1-5(9)6-2-7(10)4-8(11)3-6/h2-4,10-11H,1H
- 1-(3,5-Dihydroxyphenyl)ethanone; 1-(3,5-Dihydroxyphenyl)ethanone; 3,5-Dihydroxyacetophenone; 3',5'-Dihydroxyphenyl Methyl Ketone;
- STL373486
- 3',5'-Dihydroxyacetophenone
-
- MDL: MFCD00002290
- インチ: 1S/C8H8O3/c1-5(9)6-2-7(10)4-8(11)3-6/h2-4,10-11H,1H3
- InChIKey: WQXWIKCZNIGMAP-UHFFFAOYSA-N
- ほほえんだ: CC(=O)C1=CC(=CC(=C1)O)O
- BRN: 1936502
計算された属性
- せいみつぶんしりょう: 152.04700
- どういたいしつりょう: 152.047344
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 145
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 10
- 疎水性パラメータ計算基準値(XlogP): 0.9
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 57.5
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 1.2143 (rough estimate)
- ゆうかいてん: 146.0 to 150.0 deg-C
- ふってん: 316.8℃ at 760 mmHg
- フラッシュポイント: 159.6℃
- 屈折率: 1.4447 (estimate)
- PSA: 57.53000
- LogP: 1.30040
- ようかいせい: 未確定
3',5'-Dihydroxyacetophenone セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H315-H319
- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26-S37/39
-
危険物標識:
- リスク用語:R36/37/38
- ちょぞうじょうけん:Store at room temperature
- セキュリティ用語:S26;S37/39
3',5'-Dihydroxyacetophenone 税関データ
- 税関コード:2914501900
- 税関データ:
中国税関コード:
2914501900概要:
2914501900他のケトフェノール類。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%
申告要素:
製品名, 成分含有量、用、アセトン申告包装
要約:
2914501900他のケトフェノール。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%
3',5'-Dihydroxyacetophenone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-116587-50.0g |
1-(3,5-dihydroxyphenyl)ethan-1-one |
51863-60-6 | 95.0% | 50.0g |
$100.0 | 2025-02-21 | |
TRC | D450100-25000mg |
3',5'-Dihydroxyacetophenone |
51863-60-6 | 25g |
$150.00 | 2023-05-18 | ||
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B25567-10g |
3',5'-Dihydroxyacetophenone, 96% |
51863-60-6 | 96% | 10g |
¥1825.00 | 2023-03-16 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1153166-25g |
3,5-Dihydroxyacetophenone |
51863-60-6 | 98% | 25g |
¥196 | 2023-04-13 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1153166-100g |
3,5-Dihydroxyacetophenone |
51863-60-6 | 98% | 100g |
¥766 | 2023-04-13 | |
Enamine | EN300-116587-0.1g |
1-(3,5-dihydroxyphenyl)ethan-1-one |
51863-60-6 | 95.0% | 0.1g |
$19.0 | 2025-02-21 | |
Enamine | EN300-116587-0.5g |
1-(3,5-dihydroxyphenyl)ethan-1-one |
51863-60-6 | 95.0% | 0.5g |
$21.0 | 2025-02-21 | |
Ambeed | A111271-10g |
1-(3,5-Dihydroxyphenyl)ethanone |
51863-60-6 | 97% | 10g |
$12.0 | 2024-07-18 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 224596-50G |
3',5'-Dihydroxyacetophenone |
51863-60-6 | 97% | 50G |
¥5282.65 | 2022-02-24 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DP267-100g |
3',5'-Dihydroxyacetophenone |
51863-60-6 | 97% | 100g |
906.0CNY | 2021-08-06 |
3',5'-Dihydroxyacetophenone サプライヤー
3',5'-Dihydroxyacetophenone 関連文献
-
Cristián Cuerva,José A. Campo,Paloma Ovejero,María R. Torres,Mercedes Cano Dalton Trans. 2014 43 8849
-
Gurshagan Kandhola,Kalavathy Rajan,Nicole Labbé,Stephen Chmely,Nelson Heringer,Jin-Woo Kim,Elizabeth E. Hood,Danielle Julie Carrier RSC Adv. 2017 7 45652
-
Nguyen Van Trang,Phan Thi Thuy,Dinh Thi Mai Thanh,Ninh The Son RSC Adv. 2021 11 12971
-
4. Calix[4]pyrroles as ligands: recent progress with a focus on the emerging p-block element chemistryHeiko Ruppert,Lukas M. Sigmund,Lutz Greb Chem. Commun. 2021 57 11751
-
Hejing Sun,Zhong’an Li,Jieyun Wu,Zhenhua Jiang,Jingdong Luo,Alex K.-Y. Jen J. Mater. Chem. C 2018 6 2840
-
Dhanushka Darshana,Sanya Sureram,Chulabhorn Mahidol,Somsak Ruchirawat,Prasat Kittakoop Org. Biomol. Chem. 2021 19 7390
-
Marjan Jereb,Marko Zupan,Stojan Stavber Chem. Commun. 2004 2614
3',5'-Dihydroxyacetophenoneに関する追加情報
Introduction to 3',5'-Dihydroxyacetophenone (CAS No. 51863-60-6)
3',5'-Dihydroxyacetophenone, identified by the Chemical Abstracts Service Number (CAS No.) 51863-60-6, is a significant organic compound with a broad spectrum of applications in the fields of pharmaceuticals, cosmetics, and chemical research. This compound, characterized by its hydroxyl and ketone functional groups, exhibits unique chemical properties that make it a valuable intermediate in synthetic chemistry and a potential candidate for various bioactive molecules.
The molecular structure of 3',5'-Dihydroxyacetophenone consists of a benzene ring substituted with two hydroxyl groups at the 3' and 5' positions, along with a ketone group at the 1 position. This arrangement imparts a high degree of reactivity, making it suitable for further functionalization and derivatization. The presence of multiple hydroxyl groups enhances its solubility in polar solvents, facilitating its use in aqueous-based formulations and reactions.
In recent years, 3',5'-Dihydroxyacetophenone has garnered attention in the pharmaceutical industry due to its potential as a precursor for the synthesis of various therapeutic agents. Its structural framework is reminiscent of natural products such as flavonoids, which are known for their biological activities. Researchers have been exploring its derivatives as candidates for anti-inflammatory, antioxidant, and antimicrobial applications.
One of the most promising areas of research involving 3',5'-Dihydroxyacetophenone is in the development of photoprotective agents. The compound's ability to absorb ultraviolet (UV) radiation has led to its incorporation into sunscreens and skin care products. Studies have shown that derivatives of this compound can effectively scavenge reactive oxygen species generated by UV exposure, thereby protecting skin cells from damage. This property is particularly relevant in the context of increasing global awareness about skin cancer prevention.
The cosmetic industry has also leveraged the properties of 3',5'-Dihydroxyacetophenone for its potential in enhancing skin brightness and reducing hyperpigmentation. The compound's ability to inhibit tyrosinase, an enzyme crucial in melanin production, has been investigated in various topical formulations. Preliminary clinical trials suggest that certain derivatives can significantly reduce the appearance of age spots and uneven skin tone when used regularly over several weeks.
From a synthetic chemistry perspective, 3',5'-Dihydroxyacetophenone serves as an excellent scaffold for developing more complex molecules. Its reactivity allows for the introduction of additional functional groups through various organic transformations such as condensation, oxidation, and reduction reactions. This versatility makes it a preferred choice for chemists working on drug discovery projects who require intermediates capable of undergoing multiple modifications.
Recent advancements in green chemistry have also highlighted the importance of sustainable synthetic routes for compounds like 3',5'-Dihydroxyacetophenone. Researchers are increasingly focusing on developing catalytic processes that minimize waste and energy consumption without compromising yield or purity. Such efforts align with global initiatives to promote environmentally friendly practices in chemical manufacturing.
The biological activity of 3',5'-Dihydroxyacetophenone has been further explored in vitro and in vivo models. Studies indicate that certain derivatives exhibit inhibitory effects on enzymes involved in metabolic pathways relevant to metabolic syndrome. These findings open up possibilities for developing novel therapeutic strategies targeting conditions such as obesity and type 2 diabetes.
In conclusion, 3',5'-Dihydroxyacetophenone (CAS No. 51863-60-6) is a multifaceted compound with significant potential across multiple industries. Its unique structural features enable diverse applications ranging from pharmaceuticals to cosmetics, while ongoing research continues to uncover new possibilities for its use. As scientific understanding progresses, it is likely that this compound will play an even greater role in addressing some of the most pressing challenges in medicine and industrial chemistry.
51863-60-6 (3',5'-Dihydroxyacetophenone) 関連製品
- 121-71-1(3'-Hydroxyacetophenone)
- 1197-09-7(3',4'-Dihydroxyacetophenone)
- 611-99-4(Bis(4-hydroxy)benzophenone)
- 99-93-4(1-(4-Hydroxyphenyl)ethanone)
- 1137-42-4(4-Hydroxybenzophenone)
- 13020-57-0(3-Hydroxybenzophenone)
- 2228471-42-7(4-hydroxy-1-(2-methyl-1,3-thiazol-5-yl)cyclohexane-1-carboxylic acid)
- 2172625-85-1(4-({1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethyl-1H-imidazol-4-yl}formamido)but-2-enoic acid)
- 1366368-66-2((3S)-3-(2,5-dimethylthiophen-3-yl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)
- 2680725-50-0(3-(2,3-Dihydro-1-benzofuran-5-yl)-4-(2,2,2-trifluoroacetamido)butanoic acid)

